![molecular formula C31H34N2O3S2 B2704224 ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 681279-94-7](/img/structure/B2704224.png)
ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . It includes an indole ring, which is a common structure in many natural products and pharmaceuticals . It also contains a thiophene ring, which is a sulfur-containing heterocycle that is found in many drugs and functional materials .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups. The presence of the indole and thiophene rings would contribute to the compound’s aromaticity, potentially affecting its reactivity and interactions with biological targets .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing indole and thiophene rings can undergo a variety of chemical reactions. For example, the indole ring can participate in electrophilic substitution reactions, while the thiophene ring can undergo reactions such as halogenation and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and structural features. For example, the presence of the carbonyl and amino groups could affect its solubility and reactivity .Scientific Research Applications
Thiazole Ring and Its Properties
The thiazole ring is characterized by its planarity and aromaticity. It satisfies Hückel’s rule with 6π electrons, and its chemical shift of ring protons falls between 7.27 and 8.77 ppm. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. Its odor resembles that of pyridine. Notably, thiazole is a key component of Vitamin B1 (thiamine), which plays a crucial role in energy release from carbohydrates and normal nervous system function .
- Cytotoxic Activity:
- Gulsory and Guzeldemirci (2007) synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and reported their cytotoxicity activity on three human tumor cell lines. One of the compounds demonstrated potent effects against prostate cancer .
- Imidazole-containing compounds, including thiazoles, play a role in MOFs. For example, TIBM-Cu MOF showed excellent CO2 adsorption capacity due to its open Cu site and high porosity .
Future Directions
properties
IUPAC Name |
ethyl 2-[[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O3S2/c1-4-36-31(35)29-24-11-6-5-7-13-26(24)38-30(29)32-28(34)19-37-27-18-33(25-12-9-8-10-23(25)27)17-22-16-20(2)14-15-21(22)3/h8-10,12,14-16,18H,4-7,11,13,17,19H2,1-3H3,(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZFCQCSSHUMED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=C(C=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.